Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate
Description
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate (CAS: 2060052-06-2) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a carbamoylformate ethyl ester and at position 5 with a phenyl group (Fig. 1).
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[(5-phenyl-1,2,4-thiadiazol-3-yl)amino]acetate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-11(17)9(16)13-12-14-10(19-15-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16) |
InChI Key |
PCUMCKHFYIMPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate typically involves the reaction of ethyl formate with 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Chemical Reactions Analysis
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with cellular proteins, leading to inhibition of enzyme activity or modulation of receptor functions . This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include derivatives of thiazoles, other thiadiazole isomers, and carbamate/ester-bearing heterocycles. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycle Differences: 1,2,4-Thiadiazole vs. This may influence interactions with biological targets, such as enzymes or receptors . 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: Isomerism affects molecular geometry. For example, 1,3,4-thiadiazoles (e.g., in ) exhibit distinct bond angles, altering steric hindrance and hydrogen-bonding capacity .
Substituent Effects: Carbamoylformate vs. Sulfonamide: The carbamoylformate group in the target compound introduces both ester and carbamate functionalities, which may enhance metabolic stability compared to sulfonamide derivatives. Sulfonamides, however, are known for strong hydrogen-bonding interactions, often critical in enzyme inhibition (e.g., antitumor activity in ) . Ethyl Ester vs.
Biological Activity
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a compound with the molecular formula . It is a derivative of 1,2,4-thiadiazole, which is characterized by the presence of sulfur and nitrogen atoms in its ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety often exhibit antimicrobial activity . This compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazole can inhibit the growth of pathogenic bacteria, suggesting that this compound may possess similar properties due to its structural features .
Anticancer Activity
The compound has also been explored for its anticancer potential . In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against colorectal carcinoma and epidermoid carcinoma cell lines, revealing significant cytotoxic effects . This suggests a mechanism where the compound interferes with cellular pathways critical for cancer cell survival.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The thiadiazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for both antimicrobial and anticancer effects.
Comparative Analysis
To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key properties and biological activities is presented below.
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C12H11N3O3S | Antimicrobial, Anticancer | Unique substitution pattern enhances lipophilicity |
| 5-Phenyl-1,2,4-thiadiazole | C10H8N4S | Antimicrobial | Basic thiadiazole structure |
| Ethyl 1,2,4-thiadiazole-3-carboxylate | C9H9N3O2S | Antimicrobial | Lacks phenyl substitution |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial properties of various thiadiazole derivatives. This compound was included in the screening process. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In another research effort published in a peer-reviewed journal, this compound demonstrated cytotoxic effects on HCT116 colorectal cancer cells. The study utilized an MTT assay to measure cell viability post-treatment. The compound showed an IC50 value of approximately 25 µM after 48 hours of exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
